CC-8490 is classified under the broader category of SERMs, which are compounds designed to bind to estrogen receptors and modulate their activity. This classification places CC-8490 alongside other notable SERMs used in oncology, such as tamoxifen and raloxifene. The compound is synthesized through various chemical methods that allow for its unique structural properties and biological activity .
The synthesis of CC-8490 involves several key steps that utilize both organic synthesis techniques and specific reagents. While detailed synthetic pathways are proprietary, the general approach includes:
These methods reflect a combination of traditional organic synthesis strategies adapted for pharmaceutical applications .
The molecular structure of CC-8490 can be described by its unique arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a complex scaffold that allows it to interact specifically with estrogen receptors. Key structural characteristics include:
This structural complexity is crucial for its function as a SERM, enabling selective modulation of receptor activity .
CC-8490 undergoes several key chemical reactions during its synthesis and biological activity:
Understanding these reactions is essential for predicting the compound's efficacy and safety profile in clinical settings .
The mechanism of action for CC-8490 as a selective estrogen receptor modulator involves:
This mechanism underscores the therapeutic potential of CC-8490 in managing hormone-responsive cancers .
CC-8490 exhibits several notable physical properties:
Chemical properties relevant to CC-8490 include:
These properties are critical for formulating effective dosage forms for clinical use .
CC-8490 has significant applications in scientific research and clinical settings:
The ongoing research into CC-8490's efficacy continues to highlight its importance as a potential treatment option for patients with specific types of breast cancer .
CC-8490 (custirsen) is a second-generation antisense oligonucleotide (ASO) engineered to specifically target CLU mRNA, which encodes the cytoprotective chaperone protein clusterin. This protein is overexpressed in diverse malignancies (e.g., prostate cancer, glioblastoma, non-small cell lung cancer) and confers treatment resistance by inhibiting apoptosis and stabilizing oncogenic protein complexes [7].
The molecular architecture of CC-8490 features a phosphorothioate (PS) backbone with 2'-methoxyethyl (2'-MOE) modifications on the flanking nucleotides, forming a "gapmer" design [7] [9]. This structure enables:
Table 1: Chemical Modifications in CC-8490 Enhancing Hybridization
Modification Type | Structural Feature | Functional Impact |
---|---|---|
Phosphorothioate backbone | Sulfur replaces oxygen in phosphate group | Nuclease resistance; protein binding for cellular uptake |
2'-MOE wings | 2'-O-methoxyethyl RNA at 5'/3' ends | Increased mRNA affinity; reduced immune activation |
DNA gap | 10-nucleotide DNA core | RNase H recruitment and activation |
Upon hybridization, the DNA core of CC-8490 forms a RNA-DNA heteroduplex, recruiting RNase H1 to the nucleus and cytoplasm [7] [9]. This enzyme cleaves the CLU mRNA strand, enabling:
Clusterin knockdown by CC-8490 disrupts key survival pathways:
Despite its primary ASO mechanism, CC-8490 exhibits benzopyran-derived SERM-like properties, independent of estrogen receptor (ER) expression [1] .
In vitro competitive binding assays reveal:
CC-8490 triggers ER-independent pathways in glioblastoma:
Table 2: Comparative SERM Activities in Oncology
Compound | ERα Binding Affinity | ERβ Binding Affinity | ER-Independent Mechanisms |
---|---|---|---|
Tamoxifen | High (IC₅₀ 0.2 μM) | Moderate (IC₅₀ 0.5 μM) | Protein kinase C inhibition |
Raloxifene | High (IC₅₀ 0.05 μM) | High (IC₅₀ 0.1 μM) | TGF-β3 upregulation |
CC-8490 | Low (IC₅₀ >10 μM) | Low (IC₅₀ >10 μM) | NF-κB suppression; clusterin ASO |
CC-8490 concurrently targets clusterin and NF-κB signaling, creating a self-reinforcing antitumor loop:
Table 3: Integrated Effects of CC-8490 on NF-κB/Clusterin Axis
Target Pathway | Molecular Consequence | Functional Outcome |
---|---|---|
Clusterin mRNA | RNase H-mediated degradation | Loss of pro-survival chaperone; Bax activation |
NF-κB signaling | Reduced p50/p65 nuclear translocation | Downregulation of IL6, IL8, SOD2 |
Cross-talk | Abrogation of NF-κB-induced CLU transcription | Sensitization to extrinsic/intrinsic apoptosis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7